

Application Notes and Protocols: ER-27319 Maleate In Vitro Kinase Assay

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Compound of Interest

Compound Name: ER-27319 maleate

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Introduction

ER-27319 maleate is an acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, making it a key target in allergic and inflammatory diseases.[3][4] ER-27319 selectively inhibits the tyrosine phosphorylation and subsequent activation of Syk, particularly in the signaling cascade initiated by the high-affinity IgE receptor (Fc ϵ RI) in mast cells.[1][4] This inhibition leads to the abrogation of downstream events, including the release of histamine, arachidonic acid metabolites, and pro-inflammatory cytokines like TNF- α .[1][3][4] Notably, ER-27319 does not inhibit the kinase activity of Lyn, a Src family kinase also involved in the Fc ϵ RI signaling pathway, highlighting its selectivity for Syk.[4]

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **ER-27319 maleate** against Syk kinase. It also includes a summary of its inhibitory concentrations and a visualization of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary



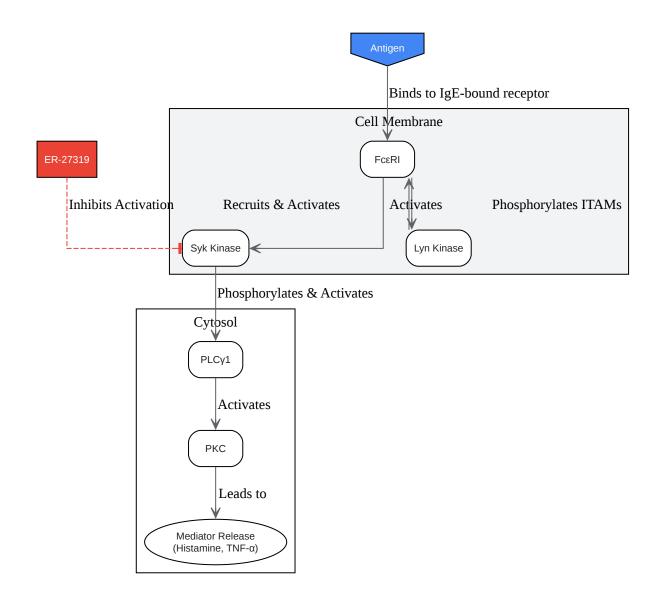
The inhibitory activity of **ER-27319 maleate** has been characterized in cellular assays. The following table summarizes the key quantitative data.

Parameter	Cell Type	Assay	IC50 / % Inhibition
TNF-α Production	Rat and Human Mast Cells	Measurement of TNF- α release	10 μM (IC50)[5][6]
Degranulation	Rat and Human Mast Cells	Measurement of mediator release	10 μM (IC50)[1][5][6]
Syk Phosphorylation	In vitro (induced by phospho-y ITAM of FcɛRI y)	Measurement of Syk phosphorylation	68% inhibition at 10 μM, 93% inhibition at 30 μM[4]
Antigen-induced mediator release	Human and Rat Mast Cells	Measurement of allergic mediator release	~10 µM (IC50)[1][2]

Signaling Pathway of FceRI and Inhibition by ER-27319

The following diagram illustrates the signaling pathway initiated by the engagement of the FceRI receptor in mast cells and the point of inhibition by ER-27319.





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Caption: FceRI signaling pathway and the inhibitory action of ER-27319 on Syk.

Experimental Protocol: In Vitro Syk Kinase Assay



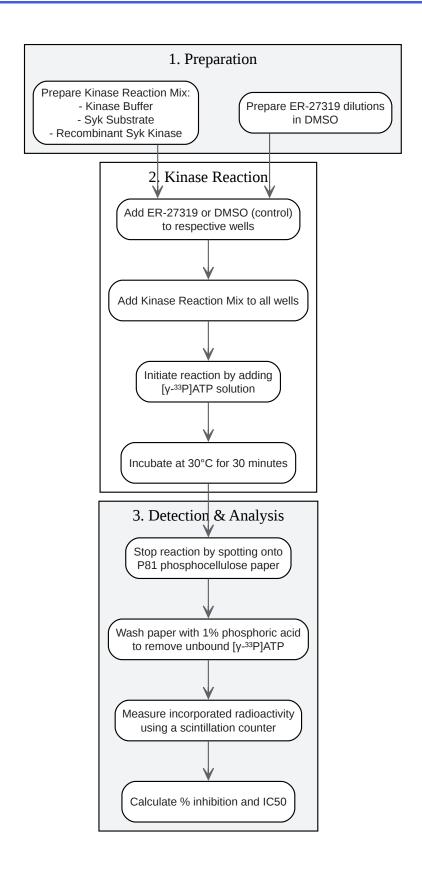
This protocol describes a representative radiometric filter-binding assay to measure the kinase activity of Syk and its inhibition by **ER-27319 maleate**. This method is based on the quantification of ³³P incorporation into a substrate peptide.

Materials and Reagents

- · Recombinant active Syk kinase
- Syk substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- ER-27319 maleate
- [y-33P]ATP
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution (10 mM)
- 96-well microplate
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Scintillation counter and scintillation fluid
- DMSO (for compound dilution)

Experimental Workflow





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Caption: Workflow for the in vitro radiometric Syk kinase assay.



Procedure

Preparation of Reagents:

- Prepare a stock solution of ER-27319 maleate in DMSO. Create a serial dilution of the compound to be tested. The final DMSO concentration in the assay should not exceed 1%.
- Prepare the kinase reaction mixture containing the kinase buffer, Syk substrate, and recombinant Syk kinase.
- Prepare the ATP solution containing a mix of non-radioactive ATP and [γ-³³P]ATP in kinase buffer.

Kinase Reaction:

- \circ To the wells of a 96-well plate, add 5 μ L of the serially diluted **ER-27319 maleate** or DMSO for the control wells.
- Add 20 μL of the kinase reaction mixture to each well.
- o Initiate the kinase reaction by adding 25 μL of the [γ - 33 P]ATP solution to each well. The final reaction volume is 50 μL.
- Incubate the plate at 30°C for 30 minutes.

Detection:

- \circ Terminate the reaction by spotting 40 μ L of the reaction mixture from each well onto a P81 phosphocellulose paper strip.
- Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ -33P]ATP.
- Perform a final wash with acetone and let the paper strips air dry.
- Place the dried paper strips into scintillation vials with scintillation fluid.



- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Subtract the background CPM (wells with no enzyme) from all other readings.
 - Calculate the percentage of kinase inhibition for each concentration of ER-27319 using the following formula: % Inhibition = 100 [((CPM with inhibitor Background CPM) / (CPM without inhibitor Background CPM)) x 100]
 - Plot the % inhibition against the logarithm of the ER-27319 concentration and determine the IC50 value using non-linear regression analysis.

Disclaimer: This protocol is a representative example. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup.

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